molecular formula C7H10N2 B019065 1,3-Dimethylpyridin-2(1H)-imine CAS No. 107971-05-1

1,3-Dimethylpyridin-2(1H)-imine

Cat. No. B019065
M. Wt: 122.17 g/mol
InChI Key: DPEHCVJYXPATBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethylpyridin-2(1H)-imine, also known as Luminol, is a chemical compound that exhibits chemiluminescence when it undergoes an oxidation reaction. This property has made it a valuable tool in scientific research for detecting the presence of certain molecules, such as blood, in forensic investigations. In

Mechanism Of Action

When 1,3-Dimethylpyridin-2(1H)-imine undergoes an oxidation reaction, it is converted to an excited state. This excited state then emits light as it returns to its ground state. The oxidation reaction can be triggered by the presence of certain molecules, such as hydrogen peroxide or superoxide anions, which react with the compound to produce the excited state.

Biochemical And Physiological Effects

1,3-Dimethylpyridin-2(1H)-imine has no known biochemical or physiological effects on living organisms.

Advantages And Limitations For Lab Experiments

One advantage of using 1,3-Dimethylpyridin-2(1H)-imine as a chemiluminescent probe is its high sensitivity. It can detect the presence of certain molecules at very low concentrations. However, one limitation is that it requires an oxidizing agent to trigger the oxidation reaction. This can limit its use in certain biological systems where the presence of an oxidizing agent could interfere with the experiment.

Future Directions

1,3-Dimethylpyridin-2(1H)-imine has potential applications in a variety of fields, including medical diagnostics and environmental monitoring. Future research could focus on developing new methods for synthesizing the compound, improving its sensitivity and selectivity, and exploring its use in different biological systems. Additionally, research could focus on developing new chemiluminescent probes with different properties to expand the range of molecules that can be detected.

Synthesis Methods

1,3-Dimethylpyridin-2(1H)-imine is synthesized by reacting 3-nitrophthalic acid with urea to form 3-nitrophthalimide. The nitro group is then reduced to an amino group using iron powder and hydrochloric acid. The resulting compound is then cyclized using potassium hydroxide to form 1,3-Dimethylpyridin-2(1H)-imine.

Scientific Research Applications

1,3-Dimethylpyridin-2(1H)-imine has been widely used in scientific research as a chemiluminescent probe for detecting the presence of certain molecules. It is commonly used in forensic investigations to detect the presence of blood at crime scenes. It has also been used in the detection of superoxide anions, hydrogen peroxide, and singlet oxygen in biological systems.

properties

CAS RN

107971-05-1

Product Name

1,3-Dimethylpyridin-2(1H)-imine

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

1,3-dimethylpyridin-2-imine

InChI

InChI=1S/C7H10N2/c1-6-4-3-5-9(2)7(6)8/h3-5,8H,1-2H3

InChI Key

DPEHCVJYXPATBX-UHFFFAOYSA-N

SMILES

CC1=CC=CN(C1=N)C

Canonical SMILES

CC1=CC=CN(C1=N)C

synonyms

2(1H)-Pyridinimine,1,3-dimethyl-(9CI)

Origin of Product

United States

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